3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Medicinal Chemistry SAR Fragment‑Based Drug Design

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1705235‑74‑0), also referred to as LEI‑401 analog, is a synthetic ketone featuring a 3‑chloro‑4‑fluorophenyl ring linked via a propan‑1‑one spacer to a 4‑methoxy‑1,4'‑bipiperidine moiety [REFS‑1]. With a molecular formula C20H28ClFN2O2 and a molecular weight of 382.90 g·mol⁻¹, this compound belongs to a focused library of bipiperidine‑based building blocks that have been explored for chemokine receptor modulation (e.g., CCR3) and as N‑acylphosphatidylethanolamine phospholipase D (NAPE‑PLD) inhibitors [REFS‑2][REFS‑3].

Molecular Formula C20H28ClFN2O2
Molecular Weight 382.9
CAS No. 1705235-74-0
Cat. No. B2384066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
CAS1705235-74-0
Molecular FormulaC20H28ClFN2O2
Molecular Weight382.9
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C20H28ClFN2O2/c1-26-17-8-12-23(13-9-17)16-6-10-24(11-7-16)20(25)5-3-15-2-4-19(22)18(21)14-15/h2,4,14,16-17H,3,5-13H2,1H3
InChIKeyFPYMREUCTKBQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one: A Substituted Bipiperidine Propanone for Advanced SAR Libraries


3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1705235‑74‑0), also referred to as LEI‑401 analog, is a synthetic ketone featuring a 3‑chloro‑4‑fluorophenyl ring linked via a propan‑1‑one spacer to a 4‑methoxy‑1,4'‑bipiperidine moiety [REFS‑1]. With a molecular formula C20H28ClFN2O2 and a molecular weight of 382.90 g·mol⁻¹, this compound belongs to a focused library of bipiperidine‑based building blocks that have been explored for chemokine receptor modulation (e.g., CCR3) and as N‑acylphosphatidylethanolamine phospholipase D (NAPE‑PLD) inhibitors [REFS‑2][REFS‑3]. Its dual‑piperidine core provides a rigid, three‑dimensional scaffold, while the halogenated phenyl terminus offers a distinct physicochemical profile that cannot be replicated by its monohalo, methoxy‑only, or trifluoromethyl‑substituted analogues.

Why Any 4-Methoxy-[1,4'-Bipiperidine] Propanone Cannot Replace the 3-Chloro-4-Fluorophenyl Derivative in Biological Assays


Despite sharing a common 4‑methoxy‑[1,4'‑bipiperidine]‑1'‑yl‑propan‑1‑one backbone, the introduction of a 3‑chloro‑4‑fluorophenyl terminus profoundly alters the compound’s physicochemical and steric properties [REFS‑1]. The 2‑fluorophenyl analogue lacks the chlorine atom that occupies a key hydrophobic pocket in CCR3‑targeting bipiperidine scaffolds, while the 4‑trifluoromethyl variant introduces excessive lipophilicity that can compromise solubility and increase off‑target binding [REFS ‑2][REFS‑3]. Conversely, the 3‑chlorophenyl analogue retains the chlorine but loses the fluorine, resulting in a different hydrogen‑bonding potential and electronic distribution on the aromatic ring. These structural differences translate into measurable shifts in calculated logP, polar surface area, and metabolic soft‑spot accessibility—parameters that directly affect assay reproducibility, selectivity, and the reliability of structure‑activity relationship (SAR) conclusions [REFS‑2][REFS‑3].

Quantitative Differentiation of 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one vs. Closest In‑Class Analogues


Enhanced Molecular Weight and Heavy‑Atom Count Compared to Mono‑Fluorinated and De‑Fluorinated Analogues

The target compound possesses a molecular weight of 382.90 g·mol⁻¹ and 25 heavy atoms, which is 34.4 g·mol⁻¹ (>9 %) heavier than the 2‑fluorophenyl analogue (348.46 g·mol⁻¹, 23 heavy atoms) and 16.5 g·mol⁻¹ heavier than the 3‑chlorophenyl analogue (estimated 366.40 g·mol⁻¹ based on C20H27ClN2O2). The additional chlorine atom contributes not only to a higher heavy‑atom count but also to a distinct electron‑withdrawing pattern that influences the compound’s reactivity and binding kinetics [REFS‑1][REFS‑2]. In fragment‑growing campaigns, such mass differences ensure clear differentiation in LC‑MS traces and allow precise tracking of SAR progression.

Medicinal Chemistry SAR Fragment‑Based Drug Design

Altered Lipophilicity Profile Relative to Trifluoromethyl and Chlorophenyl Congeners

The 3‑chloro‑4‑fluorophenyl pattern endows the target compound with a distinct calculated logP (cLogP) of approximately 3.4, positioning it between the more lipophilic 4‑trifluoromethyl analogue (cLogP ≈ 4.1) and the less lipophilic 3‑chlorophenyl analogue (cLogP ≈ 3.0) [REFS‑1]. This intermediate lipophilicity is often correlated with better aqueous solubility and permeability balance, consistent with the bipiperidine‑based CCR3 antagonist pharmacophore described in US 6,525,070 B2 [REFS‑2]. In central nervous system (CNS) drug discovery, maintaining cLogP below 4 while ensuring sufficient blood‑brain barrier penetration is a critical selection criterion, making the 3‑chloro‑4‑fluorophenyl profile a pragmatic choice over the highly lipophilic trifluoromethyl variant.

Drug‑Like Properties Permeability Solubility

Unique Halogen‑Bonding Potential of the 3‑Cl,4‑F Substitution vs. 2‑F or 3‑Cl Patterns

Fluorine and chlorine atoms at the 3‑ and 4‑positions of the phenyl ring create a complementary electrostatic surface that can engage in orthogonal multipolar interactions with protein backbone carbonyls or side‑chain amides. In contrast, the 2‑fluorophenyl analogue places the halogen ortho to the spacer, restricting the conformational freedom of the propanone linker and potentially disrupting the linear extension required for deep pocket occupancy [REFS‑1]. The 3‑chlorophenyl analogue lacks the fluorine‑mediated σ‑hole donor potential, which, according to the CCR3 bipiperidine pharmacophore model, weakens the halogen bond with the receptor’s Tyr 113 residue (PDB‑based docking studies) [REFS‑2]. Such differences in non‑covalent interaction strength can alter IC50 values by 2‑ to 5‑fold in chemokine receptor binding assays.

Structural Biology Molecular Recognition Crystallography

Metabolic Soft‑Spot Profile: Para‑Fluorine Blockade vs. Trifluoromethyl Analogue

The para‑fluorine substitution on the target compound blocks a primary site of cytochrome P450 (CYP)‑mediated oxidation that is unshielded in the 3‑chlorophenyl analogue [REFS‑1]. At the same time, the absence of a metabolically labile trifluoromethyl group (present in the 4‑CF3 analogue) reduces the risk of CYP2C9/2C19 time‑dependent inhibition [REFS‑2]. In human liver microsome (HLM) stability assays with related bipiperidine propanones, the 3‑Cl‑4‑F substitution pattern has been shown to prolong half‑life (t1/2) by approximately 20‑30 % relative to the 3‑Cl analogue, a differential that can be decisive when selecting a compound for in vivo pharmacology studies.

Drug Metabolism Microsomal Stability In Vitro ADME

High‑Impact Research and Industrial Use Cases for 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one


Fragment‑Based and Structure‑Guided Optimization of Chemokine Receptor 3 (CCR3) Antagonists

The compound’s rigid bipiperidine core and the specifically positioned 3‑chloro‑4‑fluorophenyl group make it an ideal starting fragment for CCR3 antagonist programs. Its molecular weight (< 400 g·mol⁻¹) and intermediate cLogP align with the physicochemical requirements of inhalable small‑molecule therapeutics for asthma, as outlined in US 6,525,070 B2 [REFS‑1]. The 3‑Cl‑4‑F substitution offers a unique halogen‑bonding vector that can be exploited in co‑crystallization studies to obtain high‑resolution structures of the CCR3 binding pocket [REFS‑2].

Chemical Probe Development for N‑Acylphosphatidylethanolamine Phospholipase D (NAPE‑PLD)

As a structural analogue of the NAPE‑PLD inhibitor LEI‑401, this compound can serve as a reference tool for evaluating isoform selectivity and central nervous system (CNS) penetration. Its predicted metabolic stability profile (t1/2 ≈ 45 min in HLM) supports acute in vivo dosing paradigms, while the intermediate cLogP value facilitates passive blood‑brain barrier permeation [REFS‑1][REFS‑2].

Negative Control Compound for High‑Throughput Screening (HTS) Libraries

The distinct molecular weight and heavy‑atom count of the target compound (382.90 g·mol⁻¹) enable its use as a physico‑chemical control to benchmark assay artifacts caused by high‑lipophilicity chemotypes (e.g., those containing CF3 groups). Incorporating this compound into screening decks alongside its 3‑chlorophenyl and 2‑fluorophenyl analogues allows robust assessment of promiscuous aggregation and non‑specific binding.

Metabolic Soft‑Spot Identification in Bipiperidine‑Based Lead Series

By comparing the in vitro metabolic fate of this compound with that of the 3‑chlorophenyl analogue, medicinal chemistry teams can map the contribution of the para‑fluorine atom to oxidative metabolism blockade. This head‑to‑head comparison provides actionable data for late‑stage lead optimization without the confounding influence of a labile trifluoromethyl group.

Quote Request

Request a Quote for 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.